![molecular formula C16H12N4O8S B2563224 (Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-24-1](/img/structure/B2563224.png)
(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of nitrofuran, which is a class of drugs typically used as antibiotics or antimicrobials . The defining structural component of nitrofurans is a furan ring with a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, nitrofuran derivatives have been synthesized and subjected to biological evaluation since the 1940s .Molecular Structure Analysis
The compound likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a nitro group (NO2), which are characteristic of nitrofurans .Scientific Research Applications
Energetic Materials and Propellants
- Application : The compound’s high nitrogen content and good oxygen balance make it a potential candidate for use in energetic formulations. Researchers have investigated its suitability as an ingredient in propellants and explosives .
Antimicrobial and Antiparasitic Agents
- Application : The presence of a 5-nitrofuran moiety in this compound suggests potential antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and parasites .
Therapeutic Agents for Inflammatory Diseases
- Application : The compound’s benzothiazole scaffold may be relevant in developing drugs for inflammatory conditions. Further studies are needed to evaluate its efficacy and safety .
Photophysical and Optoelectronic Applications
- Application : Researchers have investigated the optical properties of benzothiazole derivatives. This compound could find applications in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices .
Materials Science and Organic Synthesis
- Application : The compound’s unique structure may serve as a building block for designing novel materials or as a synthetic intermediate in organic chemistry .
Biochemical Studies and Enzyme Inhibition
- Application : Researchers could investigate whether this compound interacts with specific enzymes or receptors. Its potential as an enzyme inhibitor could be relevant for drug discovery .
Mechanism of Action
The compound also contains a benzothiazole moiety, which is a heterocyclic compound that has been associated with various biological activities, including antimicrobial, antifungal, and anticancer effects . Benzothiazoles can interact with various biological targets, but the exact mechanisms of action can vary depending on the specific compound .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[6-nitro-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O8S/c1-2-27-14(21)8-18-10-4-3-9(19(23)24)7-12(10)29-16(18)17-15(22)11-5-6-13(28-11)20(25)26/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYABCKIUQYLQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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